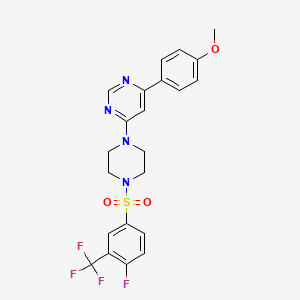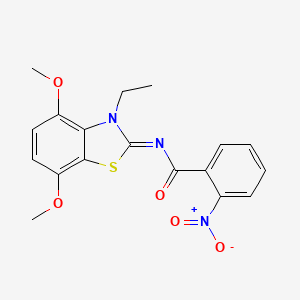![molecular formula C27H25NO6 B2638694 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-46-0](/img/structure/B2638694.png)
6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents and catalysts .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a quinoline core with methoxy (-OCH3) groups at the 6 and 7 positions, a methoxybenzoyl group at the 3 position, and a methoxyphenylmethyl group at the 1 position .Chemical Reactions Analysis
As a quinoline derivative, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The methoxy groups might direct electrophiles to certain positions on the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Metabolism and Toxicity Studies
Macromolecular Adduct Formation and Metabolism :
- The study by Turteltaub et al. (1999) discussed the metabolism of heterocyclic amines, focusing on their adduct formation with protein and DNA in humans and rodents. This study is relevant for understanding the metabolism of complex organic compounds, potentially including quinoline derivatives like the one . Although the specific compound was not studied, the methodologies for studying the interactions and metabolism might be relevant (Turteltaub et al., 1999).
Biomonitoring of Metabolites :
- Stillwell et al. (1999) developed a method for monitoring heterocyclic aromatic amine metabolites in human urine, particularly focusing on the N2-glucuronide conjugate of a specific metabolite. This research is an example of how metabolites of complex organic molecules, such as the one , can be tracked and quantified in biological systems (Stillwell et al., 1999).
Environmental Exposure Studies :
- Babina et al. (2012) explored the environmental exposure of children to organophosphorus and pyrethroid pesticides, examining various metabolites in urine samples. While not directly related to the compound , this study shows the broader context of environmental exposure research, which could be relevant when considering the ecological impact or human exposure to various organic compounds (Babina et al., 2012).
Pharmacokinetic and Pharmacodynamic Research
Inhibition of Tumor Necrosis Factor :
- Qian et al. (2007) investigated DPC 333, a compound structurally different but still within the broader category of complex organic molecules, for its ability to inhibit tumor necrosis factor (TNF)-α-converting enzyme (TACE). The pharmacokinetic and pharmacodynamic profiles, as well as the methodology for studying such compounds, could offer insights into similar research for the compound (Qian et al., 2007).
Treatment of Congestive Heart Failure :
- OPC-8212, another complex organic molecule, was studied by Inoue et al. (2005) for its chronic effects on hemodynamics and exercise capacity in patients with congestive heart failure. While the compound differs from the one , the study's approach to evaluating hemodynamic impacts and exercise capacity could be relevant for similar cardiovascular-related research (Inoue et al., 2005).
Safety and Hazards
将来の方向性
The study of new quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry, where quinoline derivatives are being investigated for their potential as therapeutic agents . Future research on this compound could involve exploring its synthesis, properties, and potential applications.
特性
IUPAC Name |
6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-31-19-10-8-18(9-11-19)26(29)22-16-28(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCDZYJUMPHONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2638612.png)
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![5-methyl-3-[(4-methylphenyl)sulfonyl]-2-(phenylamino)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2638618.png)

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
